

# solubility and melting point of 2,2'-Dibenzoylaminodiphenyl disulfide

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## Compound of Interest

**Compound Name:** 2,2'-Dibenzoylaminodiphenyl disulfide

**Cat. No.:** B093637

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An In-Depth Technical Guide to the Solubility and Melting Point of **2,2'-Dibenzoylaminodiphenyl Disulfide**

## Introduction

**2,2'-Dibenzoylaminodiphenyl disulfide** (DBD), also known by synonyms such as Pepton 22 and N,N'-(dithiodi-2,1-phenylene)bis-benzamide, is an aromatic disulfide compound of significant industrial relevance.<sup>[1][2]</sup> Primarily, it functions as an environmentally friendly peptizing agent, or mastication aid, in the processing of natural and synthetic rubbers like styrene-butadiene rubber (SBR).<sup>[1][3][4][5]</sup> Its role is to reduce the molecular weight of the rubber polymer, thereby increasing its plasticity and workability, particularly at high processing temperatures.<sup>[3]</sup>

A thorough understanding of the fundamental physicochemical properties of DBD, specifically its melting point and solubility, is paramount for researchers, process chemists, and quality control professionals. These parameters directly influence its synthesis, purification, formulation, storage stability, and ultimate performance in rubber applications.<sup>[3]</sup> This guide provides a comprehensive analysis of these two critical properties, blending established theoretical principles with collated experimental data and detailed, field-proven methodologies for their determination.

## Core Physicochemical Properties

A summary of the key identification and physical properties of **2,2'-Dibenzoylaminodiphenyl disulfide** provides essential context for the subsequent analysis.

Property	Value	Source(s)
CAS Number	135-57-9	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>26</sub> H <sub>20</sub> N <sub>2</sub> O <sub>2</sub> S <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	456.58 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Appearance	White, pale yellow, or light green powder	<a href="#">[3]</a> <a href="#">[4]</a>
LogP	5.7 - 7.13	<a href="#">[1]</a>

## Section 1: Melting Point Analysis

The melting point of a crystalline solid is a fundamental thermal property that provides critical insights into its identity and purity. For a pure compound, melting occurs over a sharp, well-defined temperature range. The presence of impurities typically causes a depression of the melting point and a broadening of the melting range, a phenomenon known as melting point depression.[\[6\]](#)[\[7\]](#) Therefore, accurate determination is a cornerstone of quality assurance in the synthesis and supply of DBD.

## Reported Melting Point Data

Multiple sources report the melting point of **2,2'-Dibenzoylaminodiphenyl disulfide**, with slight variations that may be attributable to differences in sample purity or analytical methodology.

Melting Point Range (°C)	Melting Point Range (°F)	Source(s)
143 - 146 °C	289.4 - 294.8 °F	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[8]</a>
140 - 142 °C	284 - 287.6 °F	<a href="#">[4]</a>

This narrow range of reported values (140-146 °C) confirms the crystalline nature of the solid and establishes a benchmark for purity assessment.

# Experimental Protocol: Capillary Melting Point Determination

The capillary method is the standard and most widely accepted technique for determining the melting point of a powdered solid.<sup>[6][9]</sup> The protocol below ensures accuracy and reproducibility.

**Causality:** This method relies on slowly and uniformly heating a small, compacted sample in close proximity to a calibrated thermometer, allowing for precise observation of the phase transition from solid to liquid. A slow heating rate (~1-2 °C per minute) near the melting point is critical to ensure the sample and thermometer are in thermal equilibrium, preventing an overestimation of the melting temperature.<sup>[7]</sup>

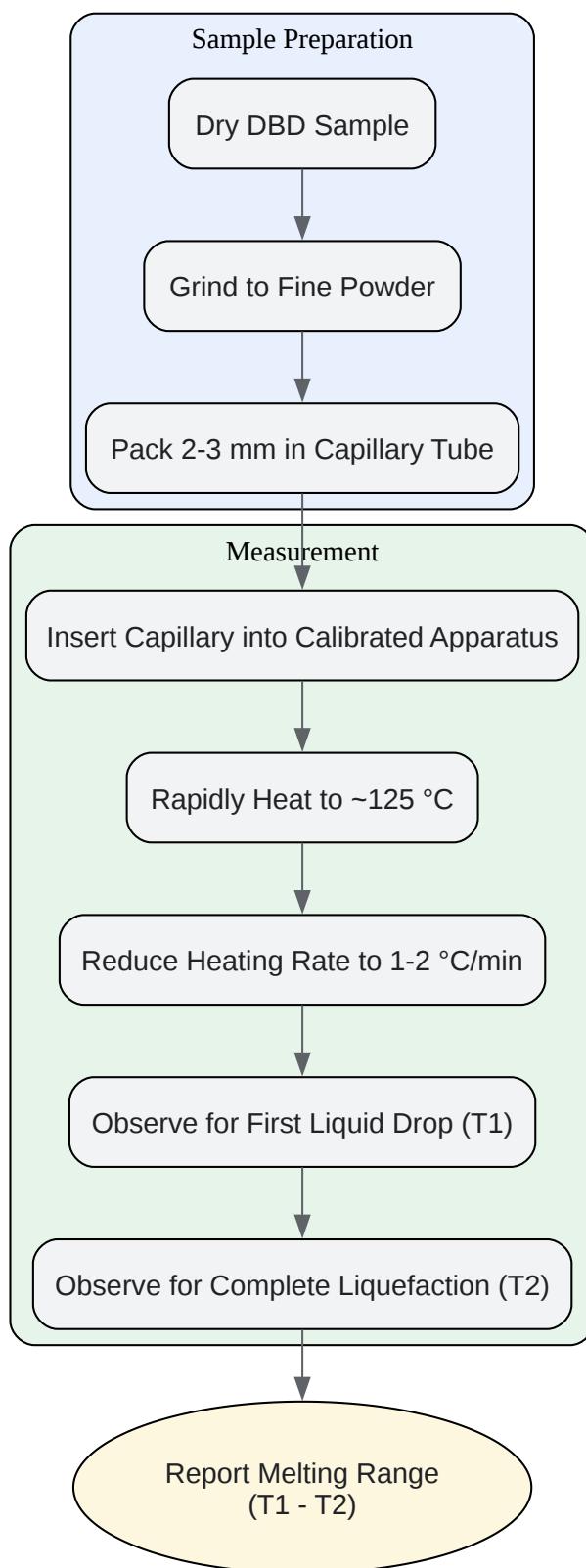
## Methodology:

- Sample Preparation:
  - Ensure the DBD sample is completely dry, as residual solvent can depress the melting point. If necessary, dry the sample in a desiccator or vacuum oven.<sup>[10]</sup>
  - Place a small amount of the sample on a clean, dry watch glass.
  - Grind the sample into a fine, uniform powder using a mortar and pestle. This ensures efficient and even packing.
  - Press the open end of a capillary tube (sealed at one end) into the powder multiple times.  
<sup>[6]</sup>
  - Compact the powder at the bottom of the tube by tapping the sealed end on a hard surface or by dropping the tube through a long glass pipe. A packed column of 2-3 mm is ideal.<sup>[6][10]</sup>
- Apparatus Setup & Measurement:
  - Calibrate the melting point apparatus using certified standards with melting points bracketing the expected range of DBD (e.g., Benzoic acid, 122 °C; Urea, 133 °C).

- Insert the packed capillary tube into the heating block or oil bath of the apparatus.
- Rapid Initial Heating: Set the apparatus to heat rapidly to a temperature approximately 15-20 °C below the expected melting point (e.g., heat quickly to ~125 °C).[7]
- Slow Final Approach: Reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
- Observation: Observe the sample through the magnifying eyepiece.
  - Record the temperature (T1) at which the first drop of liquid appears.
  - Record the temperature (T2) at which the last solid particle melts completely.
- Reporting: Report the result as the melting range, T1 - T2. For a pure sample, this range should be narrow (0.5-1.5 °C).

## Workflow for Melting Point Determination

The following diagram outlines the logical flow of the capillary melting point determination protocol.

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Caption: Workflow for Capillary Melting Point Determination.

## Section 2: Solubility Profile

The solubility of a compound is dictated by its molecular structure and the intermolecular forces it can form with a solvent. The guiding principle is "like dissolves like," meaning polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents.<sup>[11][12]</sup> **2,2'-Dibenzoylaminodiphenyl disulfide** possesses a large, predominantly non-polar structure due to its four benzene rings, but also contains polar amide (-C(=O)NH-) functional groups capable of hydrogen bonding. This duality governs its solubility characteristics.

## Reported Solubility Data

Experimental data confirms the expected solubility profile based on DBD's structure. It is virtually insoluble in water but shows varying degrees of solubility in organic solvents.

Solvent	Solubility	Notes	Source(s)
Water	Insoluble (48 µg/L at 20 °C)	The molecule is too large and non-polar to overcome the strong hydrogen bonding network of water.	[1][3][4]
Benzene	Soluble	A non-polar aromatic solvent that interacts well with the phenyl groups of DBD.	[3]
Acetone	Soluble	A polar aprotic solvent that can interact with the polar amide groups.	[3]
Ethanol	Soluble	A polar protic solvent capable of hydrogen bonding with the amide groups.	[3]
Chloroform	Slightly Soluble	A solvent of intermediate polarity.	[1][3][8]
Methanol	Slightly Soluble	A polar protic solvent; sonication may be required to aid dissolution.	[1][3][8]

## Experimental Protocol: Qualitative Solubility Determination

This protocol provides a systematic approach to characterizing the solubility of DBD across a range of solvents, which can be used to confirm identity, inform purification strategies (e.g., recrystallization), and predict behavior in reaction media.

Causality: This procedure uses a standardized solute-to-solvent ratio to classify solubility.

Testing in acidic and basic aqueous solutions is included to probe for the presence of ionizable functional groups.[\[13\]](#) For DBD, the amide groups are neutral and not sufficiently basic or acidic to react with dilute acid or base, predicting insolubility in these aqueous media.

Methodology:

- Preparation:

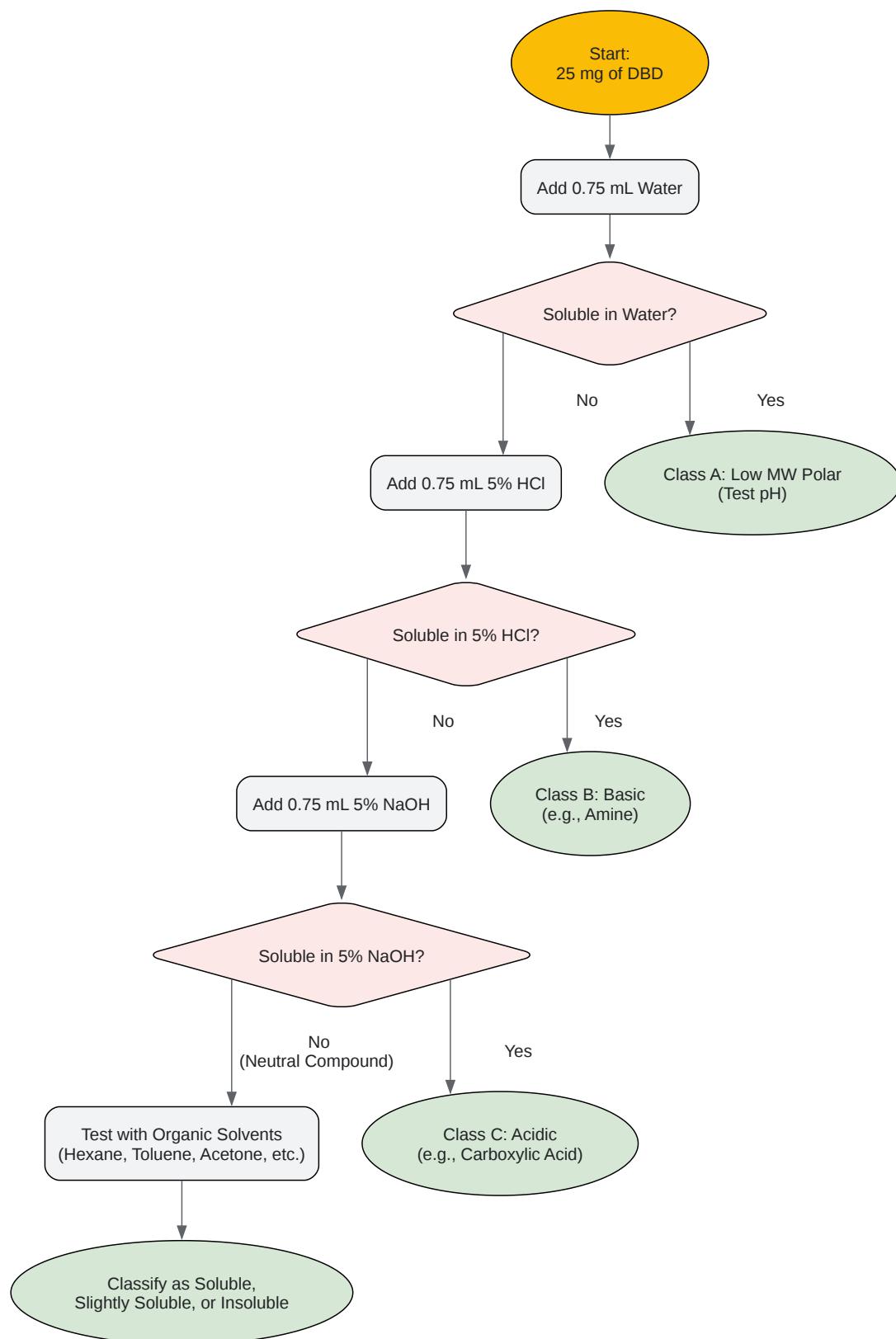
- Dispense approximately 25 mg of DBD into a series of clean, dry test tubes.
- Prepare a set of solvents representing a range of polarities and types:
  - Aqueous: Deionized Water, 5% HCl (aq), 5% NaOH (aq)
  - Organic: Hexane (non-polar), Toluene (non-polar, aromatic), Dichloromethane (polar aprotic), Acetone (polar aprotic), Ethanol (polar protic).

- Testing Procedure:

- To the first test tube containing 25 mg of DBD, add the chosen solvent in 0.25 mL increments, up to a total volume of 0.75 mL.
- After each addition, vigorously shake or vortex the test tube for 10-20 seconds.[\[11\]](#)[\[13\]](#)
- Observe the mixture. Classify the solubility as:
  - Soluble: The solid dissolves completely, leaving a clear, homogenous solution.
  - Slightly Soluble: A significant portion of the solid dissolves, but some remains undissolved.
  - Insoluble: The solid does not appear to dissolve at all.
- Record the observation for the current solvent.
- Repeat the process for each solvent in a separate test tube.

## Workflow for Qualitative Solubility Testing

The following diagram illustrates the decision-making process for classifying the solubility of an unknown compound, applicable to the verification of DBD's properties.

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Caption: Qualitative solubility classification workflow.

## Safety Precautions

When handling **2,2'-Dibenzoylaminodiphenyl disulfide** powder, appropriate safety measures must be observed.

- Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection (safety glasses or goggles).
- Inhalation: High concentrations of dust may form explosive mixtures with air.<sup>[4]</sup> Handle in a well-ventilated area or use a fume hood to avoid inhaling the powder.
- Skin Contact: Contact with the skin may cause irritation or dermatitis in susceptible individuals.<sup>[3]</sup> In case of contact, wash the affected area thoroughly with soap and water.
- Thermal Decomposition: Avoid heating to decomposition. If decomposition occurs, toxic fumes including oxides of carbon, nitrogen, and sulfur may be released.<sup>[4]</sup>

## Conclusion

**2,2'-Dibenzoylaminodiphenyl disulfide** is a crystalline solid with a well-defined melting point in the range of 140-146 °C, a critical parameter for identity confirmation and purity control. Its solubility profile is consistent with its large, predominantly non-polar molecular structure, exhibiting insolubility in water while being soluble in various organic solvents such as benzene, acetone, and ethanol.<sup>[3][4]</sup> The detailed protocols provided in this guide offer robust, reproducible methods for verifying these essential properties, ensuring the material's quality and suitability for its intended applications in polymer science and industry.

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